molecular formula C18H16N2O4 B11462634 4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11462634
M. Wt: 324.3 g/mol
InChI Key: GENSZUJUMHKAJN-UHFFFAOYSA-N
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Description

4-[2-(3-Acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound with the molecular formula C18H16N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-acetylphenol with chloroacetic acid to form 3-acetylphenoxyacetic acid. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

4-[2-(3-acetylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C18H16N2O4/c1-12(21)13-5-4-6-14(9-13)24-11-18(23)20-10-17(22)19-15-7-2-3-8-16(15)20/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

GENSZUJUMHKAJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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